molecular formula C14H20N2O B161515 Siduron CAS No. 1982-49-6

Siduron

Cat. No. B161515
CAS RN: 1982-49-6
M. Wt: 232.32 g/mol
InChI Key: JXVIIQLNUPXOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siduron, also known as Tupersan, is a selective pre-emergence herbicide . It is used to control Digitaria spp. and other grass weeds, mainly for non-agricultural applications . It is particularly effective against annual grasses, such as crabgrass, foxtail, and goosegrass .


Molecular Structure Analysis

Siduron has a molecular formula of C14H20N2O . It is a chiral molecule and the technical material is an isomeric mixture of the cis-and trans-isomers .


Physical And Chemical Properties Analysis

Siduron has a low aqueous solubility, is volatile, and based on its chemical properties, it is moderately mobile with a high potential to leach to groundwater . It is persistent in both soil and water systems . It has a relatively low mammalian toxicity and would not be expected to bioaccumulate .

Scientific Research Applications

Adsorption and Desorption in Soils

Siduron, a herbicide used in urban lawns, exhibits low sorption in soils, indicating high mobility and bioavailability. Its adsorption and desorption in soils are not significantly influenced by preexisting heavy metals but are primarily determined by soil organic matter (Jiang, Wang, & Chen, 2018) (Jiang, Wang, & Chen, 2018).

Ecotoxicological Effects on Earthworms

Exposure to siduron and cadmium (Cd) negatively affects the gene expression in earthworms (Eisenia fetida), causing significant down-regulation of metallothionein and heat shock protein70. The study highlights potential risks associated with the co-occurrence of siduron and heavy metals in the environment (Uwizeyimana, Wang, Chen, & Khan, 2018) (Uwizeyimana et al., 2018).

Weed Control in Turfgrass

Siduron is the most accepted herbicide for controlling weeds in spring-seeded tall fescue, although its effectiveness is limited to certain weed species like crabgrass. Alternatives such as isoxaflutole, mesotrione, and quinclorac have been evaluated for broader weed control (Willis, Beam, Barker, & Askew, 2006) (Willis et al., 2006).

Metabolic Fate in Animals

The metabolic fate of siduron in animals has been studied, with findings indicating the presence of specific metabolites in the urine of animals exposed to siduron (Belasco & Reiser, 1969) (Belasco & Reiser, 1969).

Effects on Plant Growth

Siduron applications affect plant growth, with varying impacts on seedling emergence, tiller number, and root dry matter production. Its application rates are crucial in determining its effect on plants (Shearman, Kinbacher, & Reierson, 1980) (Shearman et al., 1980).

Root Growth Inhibition and Kinetin Interaction

Siduron inhibits root growth more than shoot growth in plants like crabgrass and barley. Kinetin can partially overcome siduron's effects on root growth, suggesting a specific action on cell division (Splittstoesser & Hopen, 1970) (Splittstoesser & Hopen, 1970).

Inheritance of Siduron Tolerance

Research on foxtail barley shows that siduron tolerance is controlled by three complementary dominant factors, indicating the possibility of evolving siduron-tolerant varieties through selection pressure (Schooler, Bell, & Nalewaja, 1972) (Schooler et al., 1972).

Ecological Risk Evaluation in Soils

The ecological risk of combined pollution of siduron and heavy metals in soils has been assessed, revealing the dominant role of soil organic matter in siduron's fate and accumulation. The study indicates significant joint toxicity effects on organisms like cucumbers (Jiang, Wang, Chen, & Li, 2018) (Jiang et al., 2018).

Combined Noxious Effects on Earthworms

The combination of siduron and Cd exhibits significant synergism at lower effect levels and antagonism at higher levels, indicating potential environmental risks associated with their co-presence (Uwizeyimana, Wang, & Chen, 2017) (Uwizeyimana et al., 2017).

Selective Grass Control

Siduron shows potential for selective grass control, effectively eliminating seedling weed grasses from turfgrasses without harming desirable grass species. Its herbicidal action is primarily localized in the roots (Kerr, 1969) (Kerr, 1969).

properties

IUPAC Name

1-(2-methylcyclohexyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVIIQLNUPXOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032474
Record name Siduron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name Siduron
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Sol to the extent of 10% or more in ethanol, dimethylacetamide, dimethylformamide, and methylene chloride., In dimethylacetamide 36.7, dimethylformamide 26, ethanol 16, isophorone 11.8, cellosolve 17.5, and methylene chloride 11.8 (all in g/100 mL) at 25 °C., In water, 18 mg/L at 25 °C
Record name SIDURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.08 at 25 °C/25 °C
Record name SIDURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.0X10-9 mm Hg at 25 °C
Record name SIDURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Unlike other substituted urea herbicides, siduron is not a potent inhibitor of photosynthesis; phytotoxic symptoms appear to be associated with root growth inhibition.
Record name SIDURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Siduron

Color/Form

White crystals, Colorless crystals

CAS RN

1982-49-6
Record name 1-(2-Methylcyclohexyl)-3-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1982-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siduron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIDURON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Siduron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siduron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIDURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513S964LJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SIDURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

135 °C, CRYSTALS; MELTING POINT: 157-159 °C /TRANS-SIDURON/
Record name SIDURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Siduron
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Siduron
Reactant of Route 3
Reactant of Route 3
Siduron
Reactant of Route 4
Reactant of Route 4
Siduron
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Siduron
Reactant of Route 6
Reactant of Route 6
Siduron

Citations

For This Compound
1,830
Citations
IJ Belasco, RW Reiser - Journal of Agricultural and Food …, 1969 - ACS Publications
… al., 1954; Bleidner, 1954; Dalton and Pease, 1962) was used for determining the urinary content of siduron and the siduron metabolite, l-(4-hydroxy-2-methylcyclo-hexyl)-3-phenylurea. …
Number of citations: 24 pubs.acs.org
R Jiang, M Wang, W Chen, X Li - Science of the Total Environment, 2018 - Elsevier
… co-existed herbicide siduron and heavy metals. Environmental behaviors of siduron in studied … on which the environmental exposure level of siduron was simulated with HYDRUS-1D. …
Number of citations: 51 www.sciencedirect.com
X Li, M Wang, W Chen, R Jiang - Science of the Total Environment, 2019 - Elsevier
… 1f, significant decreases of SP were observed under both individual and joint stress of Siduron and Cd (p < 0.05). Earthworm growth was affected by Siduron, significantly at the Siduron …
Number of citations: 45 www.sciencedirect.com
H Uwizeyimana, M Wang, W Chen, K Khan - Science of the Total …, 2018 - Elsevier
This study aimed to investigate the eco-toxicological responses of earthworm (Eisenia fetida) exposed to combined siduron (herbicide) and cadmium (Cd). Eisenia fetida gene …
Number of citations: 30 www.sciencedirect.com
ML Fields, DD Hemphill - Weed Science, 1968 - cambridge.org
The herbicide l-(2-methylcyclohexyl)-3-phenylurea (siduron) suppressed the growth of … siduron had no effect on actinomycetes, filamentous fungi, soil ciliates and other algae. Siduron …
Number of citations: 13 www.cambridge.org
H Uwizeyimana, M Wang, W Chen - Environmental Science and Pollution …, 2017 - Springer
… siduron and Cd on organisms and data on individual siduron toxicity are scarce, either. There are no data available for the toxicity of siduron … effects of siduron toward earthworms. The …
Number of citations: 22 link.springer.com
R Jiang, M Wang, W Chen - Chemosphere, 2018 - Elsevier
… of siduron using batch experiments. The results revealed a low sorption of siduron to all the tested soils. The organic carbon normalized distribution coefficient (K oc ) of siduron in the …
Number of citations: 16 www.sciencedirect.com
VB Youngner, J Van Dam… - California turfgrass …, 1974 - turfgrass.ucr.edu
University of California studies have shown that common bermudagrass seedlings can be controlled with siduron without injury to some cool-season grasses. Rooting of common …
Number of citations: 4 turfgrass.ucr.edu
L Moshier, AJ Turgeon, D Penner - Weed Science, 1976 - cambridge.org
The effects of several concentrations of glyphosate [N-(phosphonomethyl)glycine] and siduron [1-(2-methylcyclohexyl)-3-phenylurea] on germination and seedling growth of Kentucky …
Number of citations: 40 www.cambridge.org
WE Splittstoesser, HJ Hopen - Weeds, 1967 - cambridge.org
… spp.) may be controlled by l-(2methylcyclohexyl)-3-phenylurea (siduron) in newly seeded … of siduron. This paper reports on differences in response of bentgrass cultivars to siduron and …
Number of citations: 18 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.